UBP310

Description

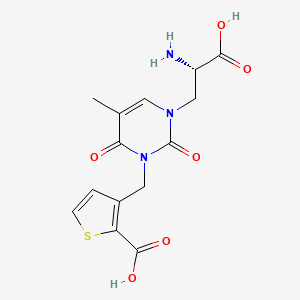

Structure

3D Structure

Properties

IUPAC Name |

3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,5-6,15H2,1H3,(H,19,20)(H,21,22)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAZUCRXCRXNSU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UBP310: A Technical Guide to its Mechanism of Action as a Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP310 is a potent and selective competitive antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and effects on synaptic signaling. Detailed experimental protocols and visualizations are provided to facilitate further research and drug development efforts targeting the kainate receptor system.

Core Mechanism of Action: Competitive Antagonism of Kainate Receptors

This compound exerts its effects by competing with the endogenous ligand glutamate at the binding site of kainate receptors. By binding to the receptor, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of cations (Na+ and Ca2+) that leads to neuronal depolarization. This antagonistic action is selective for kainate receptors, with significantly lower affinity for AMPA and NMDA receptors.[3][4]

Data Presentation: Quantitative Analysis of this compound Interaction with Kainate Receptor Subunits

The affinity and potency of this compound vary across different kainate receptor subunits. The following tables summarize the key quantitative data from radioligand binding assays and functional antagonism studies.

Table 1: Binding Affinity of this compound for Kainate Receptor Subunits

| Receptor Subunit | Radioligand | Kd (nM) | Ki (nM) | Reference |

| GluK1 | [3H]this compound | 21 ± 7 | 46.7 ± 14.8 | [1] |

| GluK3 | [3H]this compound | 650 ± 190 | - | |

| GluK2 | [3H]this compound | No specific binding | - |

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. Ki: Inhibition constant, a measure of the potency of a compound in inhibiting the binding of another ligand.

Table 2: Functional Antagonism of this compound at Kainate Receptors

| Receptor Subunit/Preparation | Assay Type | IC50 (nM) | Reference |

| GluK1 | Electrophysiology | 130 | |

| GluK3 | Electrophysiology | 4,000 | |

| Dorsal Root (Kainate Response) | Electrophysiology | 18 ± 4 (Apparent KD) |

IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways Modulated by this compound

This compound primarily modulates the ionotropic signaling pathway of kainate receptors. By blocking the receptor, it prevents the downstream effects of glutamate binding, including neuronal excitation and calcium influx. There is also evidence to suggest that this compound can differentiate between the ionotropic and metabotropic actions of kainate receptors, selectively inhibiting the ionotropic function without affecting G-protein-mediated metabotropic signaling.

This compound competitively antagonizes glutamate binding to kainate receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of this compound binding affinity to kainate receptors expressed in cell membranes.

1. Membrane Preparation:

-

Culture HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1).

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 30 minutes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the cell membranes (20-50 µg of protein), [3H]this compound (at a concentration near its Kd, e.g., 20 nM), and varying concentrations of unlabeled this compound or other competing ligands.

-

For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a non-radiolabeled ligand (e.g., 100 µM kainate).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Analyze competition binding data to determine the Ki of the competing ligands.

Workflow for a radioligand binding assay to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the functional characterization of this compound's antagonist activity on kainate receptor-mediated currents in neurons.

1. Slice Preparation (for brain tissue):

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3.

-

Obtain a gigaseal (>1 GΩ) on a visually identified neuron and establish the whole-cell configuration.

3. Data Acquisition:

-

Record membrane currents in voltage-clamp mode, holding the neuron at -70 mV.

-

Evoke kainate receptor-mediated currents by local application of a kainate receptor agonist (e.g., 10 µM kainate) or by electrical stimulation of afferent pathways.

-

After establishing a stable baseline response, bath-apply this compound at various concentrations and record the resulting inhibition of the agonist-evoked current.

4. Data Analysis:

-

Measure the peak amplitude of the kainate receptor-mediated current before and after the application of this compound.

-

Construct a concentration-response curve and fit the data with a logistic function to determine the IC50 of this compound.

Workflow for whole-cell patch-clamp electrophysiology experiments.

Conclusion

This compound is a valuable pharmacological tool for the study of kainate receptor function. Its high potency and selectivity for GluK1-containing receptors make it instrumental in dissecting the physiological and pathological roles of these receptors in the central nervous system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting kainate receptors.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

UBP310: A Technical Guide to a Selective Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP310 is a potent and selective competitive antagonist of the GluK1 (formerly GluR5) subunit of the kainate receptor (KAR), a subtype of ionotropic glutamate receptors. Its high selectivity for GluK1 over other KAR subunits, as well as AMPA and NMDA receptors, has established this compound as an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing KARs. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound to explore the therapeutic potential of targeting kainate receptors in various neurological and psychiatric disorders.

Introduction to this compound and Kainate Receptors

Kainate receptors are a class of ionotropic glutamate receptors that are widely expressed in the central nervous system and are involved in modulating synaptic transmission and plasticity.[1] They are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[1] The subunit composition of the receptor dictates its pharmacological and biophysical properties.[1] Dysfunction of kainate receptors has been implicated in a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.[1][2]

This compound, chemically known as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a willardiine derivative that has emerged as a highly selective antagonist for the GluK1 subunit. Its selectivity makes it a critical tool for dissecting the specific functions of GluK1-containing receptors in complex neuronal circuits.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays, demonstrating its high affinity and selectivity for the GluK1 subunit.

Data Presentation: Quantitative Pharmacological Data

| Parameter | Receptor Subunit | Value | Assay Type | Reference |

| IC50 | GluK1 (formerly GluK5) | 130 nM | Not Specified | |

| Apparent KD | Dorsal Root Kainate Responses | 18 ± 4 nM | Not Specified | |

| KD | Human Recombinant GluK1 | 21 ± 7 nM | Radioligand Binding Assay | |

| KD | Human Recombinant GluK3 | 0.65 ± 0.19 µM | Radioligand Binding Assay | |

| Selectivity | GluK1 over GluK2 | 12,700-fold | Not Specified | |

| Activity at other receptors | mGlu group I, NMDA | No activity up to 10 µM | Not Specified |

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of the GluK1 subunit. By binding to this site, it prevents the agonist, glutamate, from binding and activating the receptor, thereby inhibiting ion channel opening and subsequent neuronal depolarization.

Signaling Pathways

Kainate receptors primarily function as ligand-gated ion channels, mediating excitatory postsynaptic currents. However, they can also signal through metabotropic pathways, independent of their ion channel function. This compound, by blocking the initial ligand binding, is expected to inhibit both the ionotropic and any downstream metabotropic signaling initiated by GluK1 activation.

Caption: this compound antagonism of kainate receptor signaling.

Interestingly, in heteromeric GluK1/GluK2 and GluK1/GluK5 receptors, this compound has been shown to reduce or abolish desensitization, a process where the receptor becomes unresponsive to continuous agonist application. This suggests a more complex allosteric modulatory role in the context of heteromeric receptor complexes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for specific kainate receptor subunits.

Objective: To quantify the binding of [3H]this compound to membranes from cells expressing specific recombinant human kainate receptor subunits (e.g., GluK1, GluK2, GluK3).

Materials:

-

[3H]this compound (radiolabeled antagonist)

-

HEK293 cells stably transfected with individual kainate receptor subunits (GluK1, GluK2, or GluK3)

-

Cell culture and membrane preparation reagents

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-labeled kainate (for determining non-specific binding)

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target kainate receptor subunit. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Binding Reaction: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of [3H]this compound, and varying concentrations of non-labeled this compound (for competition assays) or a fixed high concentration of non-labeled kainate (for determining non-specific binding).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of [3H]this compound to determine the Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the Ki.

Caption: Workflow for a radioligand binding assay.

Electrophysiology

Electrophysiological recordings are used to assess the functional antagonism of this compound on kainate receptor-mediated currents.

Objective: To measure the effect of this compound on glutamate-evoked currents in cells expressing kainate receptors.

Materials:

-

HEK293 cells or neurons expressing kainate receptors

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

-

Recording electrodes and solutions (internal and external)

-

Glutamate (agonist)

-

This compound

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a cell expressing the target receptor.

-

Agonist Application: Apply a known concentration of glutamate to the cell using a rapid perfusion system to evoke an inward current.

-

Antagonist Application: Co-apply this compound with glutamate or pre-apply this compound before applying glutamate.

-

Data Acquisition: Record the current responses in the absence and presence of this compound.

-

Data Analysis: Measure the peak amplitude of the glutamate-evoked currents. Calculate the percentage of inhibition by this compound. To determine the IC50, test a range of this compound concentrations and plot the percentage of inhibition against the antagonist concentration.

Caption: Workflow for an electrophysiology experiment.

In Vivo Applications

This compound has been utilized in animal models to investigate the role of GluK1-containing receptors in disease. For instance, studies have explored its neuroprotective potential in a mouse model of Parkinson's disease. In these studies, this compound administration was found to increase the survival of dopaminergic neurons in the substantia nigra pars compacta in the acute MPTP mouse model. However, it did not rescue the loss of dopamine levels or dopamine transporter expression in the striatum.

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the physiological and pathological roles of GluK1-containing kainate receptors. Its well-characterized pharmacological profile and the availability of detailed experimental protocols for its use make it an essential compound for researchers in neuroscience and drug discovery. Future investigations utilizing this compound will likely continue to uncover novel functions of GluK1-containing receptors and may lead to the development of new therapeutic strategies for a variety of neurological and psychiatric disorders.

References

UBP310: A Technical Guide to its Target Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of UBP310, a potent and selective antagonist of kainate receptors. The information presented herein is intended to support research and development efforts by providing detailed data on its target engagement, selectivity profile, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a selective antagonist of the GluK1 subunit of the kainate receptor, a key player in excitatory neurotransmission. With a high affinity for GluK1, this compound demonstrates significant selectivity over other kainate receptor subunits, particularly GluK2, and lacks activity at other glutamate receptor families such as NMDA and group I mGlu receptors. This makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors. This guide summarizes the quantitative data on this compound's affinity and selectivity, details the experimental protocols for its characterization, and provides visual representations of its mechanism of action and the workflows used to study it.

Quantitative Data on this compound Affinity and Selectivity

The binding affinity and inhibitory potency of this compound have been determined through various experimental assays. The following table summarizes the key quantitative data.

| Target | Assay Type | Parameter | Value | Reference |

| Human GluK1 | Radioligand Binding ([³H]this compound) | Kd | 21 ± 7 nM | [1][2] |

| Human GluK1 | Functional Assay | IC50 | 130 nM | [1][3] |

| Human GluK3 | Radioligand Binding ([³H]this compound) | Kd | 0.65 ± 0.19 µM | [1] |

| Human GluK3 | Functional Assay (Electrophysiology) | IC50 | 23 nM | |

| Human GluK2 | Radioligand Binding ([³H]this compound) | - | No specific binding | |

| Selectivity | Comparison of GluK1 and GluK2 | Fold Selectivity | 12,700-fold | |

| Other Receptors | Functional Assays | - | No activity at mGlu group I or NMDA receptors up to 10 µM |

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding and functional activity of this compound.

Radioligand Binding Assay for Kd Determination

This protocol describes the determination of the dissociation constant (Kd) of [³H]this compound for human GluK1 and GluK3 receptors expressed in HEK293 cells.

3.1.1 Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing either human GluK1 or GluK3 subunits are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4).

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

3.1.2 Binding Assay:

-

For saturation binding experiments, increasing concentrations of [³H]this compound are incubated with the cell membrane preparations (typically 50-100 µg of protein) in the binding buffer.

-

Non-specific binding is determined in the presence of a high concentration of a competing, non-labeled ligand (e.g., 100 µM kainate).

-

The incubation is carried out for 1 hour at 4°C to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.

Electrophysiology for IC50 Determination

This protocol outlines the whole-cell patch-clamp electrophysiology method used to determine the half-maximal inhibitory concentration (IC50) of this compound on glutamate-evoked currents in HEK293 cells expressing kainate receptor subunits.

3.2.1 Cell Culture and Transfection:

-

HEK293 cells are transiently transfected with cDNA encoding the desired human kainate receptor subunit (e.g., GluK1 or GluK3). A marker protein such as GFP is often co-transfected to identify transfected cells.

-

Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.

3.2.2 Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on transfected cells.

-

The external solution contains standard physiological ion concentrations. The internal pipette solution contains a Cs-based solution to block potassium currents.

-

Cells are held at a negative membrane potential (e.g., -60 mV).

-

A saturating concentration of glutamate is rapidly applied to the cell to evoke an inward current mediated by the kainate receptors.

-

After a stable baseline response is established, glutamate is co-applied with varying concentrations of this compound.

-

The peak amplitude of the glutamate-evoked current in the presence of this compound is measured and compared to the control response.

-

The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Visualizations

Signaling Pathways of Kainate Receptors and this compound Inhibition

Kainate receptors are ionotropic glutamate receptors that form ligand-gated ion channels permeable to cations. Upon binding glutamate, the channel opens, leading to depolarization of the cell membrane. Some kainate receptors can also signal through metabotropic pathways, involving G-protein coupling. This compound acts as a competitive antagonist at the glutamate binding site on GluK1 and GluK3 subunits, preventing channel opening and subsequent downstream signaling.

Caption: this compound blocks glutamate binding to GluK1/3, inhibiting both ionotropic and metabotropic signaling.

Experimental Workflow for Determining this compound Selectivity

The following diagram illustrates the typical workflow for assessing the selectivity of this compound against different kainate receptor subunits.

Caption: Workflow for determining this compound selectivity using binding and functional assays.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

UBP310 Binding Affinity for GluK1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of UBP310, a selective antagonist for the GluK1 kainate receptor. The information compiled herein is intended to support research and development efforts targeting the GluK1 receptor, which is implicated in various neurological conditions, including epilepsy and chronic pain.[1][2] This document details the binding affinity of this compound for GluK1, outlines the experimental methodologies for determining these parameters, and illustrates the relevant pathways and workflows.

Quantitative Binding Data

The binding affinity of this compound for the GluK1 receptor has been characterized using multiple experimental paradigms. The following tables summarize the key quantitative data from published studies, providing a comparative view of its potency and selectivity.

Table 1: Dissociation Constant (Kd) of this compound for GluK1

| Parameter | Value | Cell Type | Assay Type | Reference |

| Kd | 21 ± 7 nM | HEK 293 cells stably transfected with human GluK1 | Radioligand binding assay with [3H]this compound (centrifugation assay) | [1] |

| Kd | 24 ± 6 nM | HEK 293 cells stably transfected with human GluK1 | Radioligand binding assay with [3H]this compound (filtration assay) | [1] |

| Apparent KD | 18 ± 4 nM | Dorsal root neurons | Depression of kainate responses | [3] |

| Kd from Kon/Koff | 104 nM | HEK 293 cells stably transfected with GluK1 | Kinetic binding assay with [3H]this compound |

Table 2: Inhibitory Concentration (IC50) of this compound at GluK1

| Parameter | Value | Experimental Conditions | Reference |

| IC50 | 130 nM | Recombinant human GluK1 receptors | Functional assay |

| IC50 | 0.02 µM (20 nM) | GT-HEK293 cells expressing GluK1, in the presence of 100 µM kainate and 500 µM BPAM344 | Calcium-sensitive fluorescence-based assay |

| IC50 | 23 nM | Homomeric GluK3 (for comparison) | Blocking currents mediated by rapid application of glutamate |

Table 3: Selectivity Profile of this compound

| Receptor Subunit | Binding Affinity/Activity | Fold Selectivity (GluK1 vs. GluK2) | Reference |

| GluK1 | High affinity antagonist | ~12,700-fold | |

| GluK2 | No specific binding detected; partial antagonism at 100 µM | ||

| GluK3 | Binds with ~30-fold lower affinity than GluK1 (KD = 0.65 ± 0.19 µM) | ||

| mGlu Group I & NMDA Receptors | No activity at concentrations up to 10 µM |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to the GluK1 receptor.

Radioligand Binding Assay

This protocol is based on the methods described in the study by Atlason et al. (2010).

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK) 293 cells stably transfected with the human GluK1 subunit are cultured in the presence of 0.2 mg/ml hygromycin B.

-

For membrane preparation, cells are grown in 175 cm² flasks and incubated for 48 hours.

-

Cells are harvested and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.

2. Binding Assay (Filtration Method):

-

Cell membranes expressing GluK1 are incubated with the radiolabeled antagonist, [3H]this compound (e.g., 25 nM).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing ligand, such as 1 mM kainate.

-

For competition binding assays, increasing concentrations of the test compound (e.g., known KAR ligands) are added to the incubation mixture containing membranes and [3H]this compound.

-

The incubation is carried out for a specific duration (e.g., 1 hour) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The Kd and Ki values are determined by analyzing the saturation and competition binding data, respectively, using appropriate software such as GraphPad Prism.

Calcium-Sensitive Fluorescence-Based Assay

This protocol is adapted from the methodology described by Kristensen et al. (2023).

1. Cell Line Establishment:

-

GripTite™ 293 MSR (GT-HEK293) cells are stably transfected to express the GluK1 receptor.

2. Assay Procedure:

-

Cells are seeded in 96-well plates and incubated.

-

The cells are washed, and a Fluo buffer containing an inhibitor (this compound) is added.

-

The plates are incubated at room temperature for 10 minutes before being loaded into a FLEXstation I Plate Reader.

-

The baseline fluorescence is measured.

-

An agonist solution (e.g., 100 µM kainate) and a positive allosteric modulator (e.g., 500 µM BPAM344) are added to stimulate the receptor and induce calcium influx.

-

The change in relative fluorescence units (RFU) is measured at an emission wavelength of 538 nm following excitation at 485 nm.

-

Inhibition curves are generated by plotting the response against the concentration of this compound to determine the IC50 value.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity using a radioligand binding assay.

Simplified GluK1 Signaling and Antagonism by this compound

Kainate receptors, including GluK1, are ionotropic glutamate receptors that form ion channels permeable to cations such as Na+ and Ca2+ upon activation by an agonist like glutamate. This leads to membrane depolarization and excitatory postsynaptic potentials. This compound acts as a competitive antagonist, binding to the same site as glutamate but without activating the channel, thereby blocking the ion flow. Some kainate receptors can also engage in metabotropic signaling, which is G-protein dependent or independent.

Caption: Mechanism of GluK1 activation by glutamate and competitive antagonism by this compound.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]

UBP310: A Technical Guide to its Structure, Properties, and Function as a Kainate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP310, chemically identified as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective antagonist of the GluK1 subunit of the kainate receptor (KAR), a subtype of ionotropic glutamate receptors.[1] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its binding kinetics, and its effects on kainate receptor signaling. Detailed experimental methodologies for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important pharmacological tool.

Chemical and Physical Properties

This compound is a derivative of willardiine, characterized by a substituted pyrimidine-2,4-dione core. Its chemical structure confers high affinity and selectivity for the GluK1 kainate receptor subunit.

| Property | Value | Reference |

| Chemical Name | (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione | [1] |

| Molecular Formula | C₁₄H₁₅N₃O₆S | |

| Molecular Weight | 353.35 g/mol | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 20 mM in DMSO | |

| CAS Number | 902464-46-4 | |

| Storage | Store at +4°C |

Structural Information

The three-dimensional structure of this compound in complex with the ligand-binding domain (LBD) of the GluK1 (formerly GluR5) kainate receptor subunit has been elucidated by X-ray crystallography. This structural information provides critical insights into the molecular basis of its antagonist activity.

| Parameter | Details | PDB ID |

| Crystal Structure | GluK1 (GluR5) Ligand Binding Core Dimer with this compound | 2F34 |

Biological Activity and Selectivity

This compound is a competitive antagonist that selectively targets the GluK1 subunit of the kainate receptor. Its binding affinity and inhibitory potency have been characterized through various in vitro assays.

Binding Affinity (Kd and Ki)

The binding affinity of this compound for different kainate receptor subunits has been determined using radioligand binding assays with [³H]this compound.

| Receptor Subunit | Kd (nM) | Ki (nM) | Assay Conditions | Reference |

| GluK1 | 21 ± 7 | 46.7 ± 14.8 | Membranes from stably transfected HEK 293 cells | |

| GluK2 | No specific binding | - | Membranes from stably transfected HEK 293 cells | |

| GluK3 | 650 ± 190 | - | Membranes from stably transfected HEK 293 cells | |

| Dorsal Root (Apparent Kd) | 18 ± 4 | - | Depression of kainate responses |

Inhibitory Activity (IC50)

The inhibitory potency of this compound has been quantified by measuring its ability to block agonist-induced responses in functional assays.

| Receptor Subunit | IC50 (nM) | Assay Type | Reference |

| GluK1 | 130 | Functional Ca²⁺ fluorescence assay | |

| GluK3 | 23 | Electrophysiological assay (blocking glutamate-mediated currents) |

Signaling Pathways

Kainate receptors mediate both rapid excitatory neurotransmission (ionotropic function) and slower, modulatory effects on neuronal function (metabotropic function). This compound, as an antagonist, blocks these downstream signaling events initiated by agonist binding to GluK1-containing receptors. The metabotropic signaling of kainate receptors can be coupled to Gi/o proteins, leading to the modulation of adenylyl cyclase and protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). This can, in turn, influence neurotransmitter release and neuronal excitability.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of this compound to kainate receptors expressed in cell membranes.

Methodology:

-

Membrane Preparation:

-

Culture HEK 293 cells stably transfected with the desired kainate receptor subunit (e.g., GluK1, GluK2, or GluK3).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, [³H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled competitor ligand (e.g., this compound or other KAR ligands).

-

For saturation binding experiments, use increasing concentrations of [³H]this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled ligand (e.g., 100 µM kainate).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Fluorescence Assay

This protocol describes a method to functionally assess the antagonist activity of this compound by measuring changes in intracellular calcium concentration in response to kainate receptor activation.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate HEK 293 cells expressing the target kainate receptor subunit in a 96-well, black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for approximately 1 hour.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period.

-

Using a fluorescence plate reader with automated injection, add a fixed concentration of a kainate receptor agonist (e.g., kainate or glutamate) to stimulate the receptors.

-

Monitor the fluorescence intensity before and after the addition of the agonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence in response to the agonist for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Synthesis of [³H]this compound

The radiolabeled form of this compound, [³H]this compound, is synthesized from a dibrominated precursor, UBP315 ((S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxy-4,5-dibromothiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione). The synthesis involves a catalytic hydrogenation reaction where the bromine atoms are replaced with tritium.

References

The Role of UBP310 in Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors that play a multifaceted role in synaptic transmission and plasticity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on synaptic currents, and its influence on downstream signaling pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document serves as a comprehensive resource for professionals investigating glutamatergic signaling and developing novel therapeutics targeting kainate receptors.

Introduction to this compound and Kainate Receptors

Kainate receptors are tetrameric ligand-gated ion channels composed of various combinations of five subunits: GluK1-5. They are expressed throughout the central nervous system, where they are located at both presynaptic and postsynaptic sites. Unlike AMPA and NMDA receptors, which primarily mediate fast excitatory transmission, KARs have a more modulatory role, influencing neurotransmitter release, neuronal excitability, and synaptic plasticity.[1] KARs exhibit both ionotropic and metabotropic functions. Their ionotropic activity leads to the influx of cations and membrane depolarization, while their metabotropic signaling is mediated through G-protein coupling and can initiate intracellular signaling cascades.[2][3]

This compound has emerged as a critical pharmacological tool for dissecting the specific functions of KARs. It is a competitive antagonist with high selectivity for KARs containing the GluK1 and GluK3 subunits.[2][4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentration of this compound on various kainate receptor subunits and synaptic responses.

| Parameter | Value | Receptor/Synapse | Reference |

| Binding Affinity (Kd) | |||

| [3H]this compound to GluK1 | 21 ± 7 nM | Recombinant human GluK1 | |

| [3H]this compound to GluK3 | 0.65 ± 0.19 µM | Recombinant human GluK3 | |

| Inhibitory Concentration (IC50) | |||

| KAR-mediated EPSCs | ~250 nM | Hippocampal mossy fiber-CA3 synapses | |

| Glutamate-evoked currents | 4.0 µM | Recombinant GluK3 homomeric receptors | |

| GluK1 (antagonist activity) | 130 nM | Recombinant GluK1 (formerly GLUK5) |

| Receptor Subunit | This compound Activity | Notes | Reference |

| GluK1 | High-affinity antagonist | Kd = 21 ± 7 nM | |

| GluK2 | No significant binding/blockade | 12,700-fold selectivity for GluK1 over GluK2 | |

| GluK3 | Lower-affinity antagonist | Kd = 0.65 ± 0.19 µM | |

| GluK2/GluK5 | Antagonist | The major population of KARs in the brain. |

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ligand-binding domain of sensitive kainate receptors, thereby preventing their activation by glutamate. This antagonistic action primarily targets the ionotropic function of KARs, leading to a reduction in the excitatory postsynaptic currents (EPSCs) mediated by these receptors.

A key aspect of this compound's function is its ability to selectively inhibit the ionotropic signaling of KARs without affecting their metabotropic actions. This is particularly relevant at synapses like the hippocampal mossy fiber-CA3 projection, where KARs contribute to both a slow EPSC and the modulation of neuronal excitability through G-protein-dependent pathways.

Impact on Synaptic Transmission

At the hippocampal mossy fiber-CA3 synapse, this compound has been shown to dose-dependently block KAR-mediated EPSCs. This blockade significantly reduces the sustained depolarization that occurs during high-frequency stimulation, thereby influencing spike transmission. By selectively antagonizing postsynaptic KARs, this compound helps to elucidate the specific contribution of these receptors to synaptic integration.

Downstream Signaling Pathways

The antagonism of KARs by this compound has significant implications for downstream signaling cascades. KARs can activate G-proteins, leading to the modulation of various intracellular effectors.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]

UBP310: A Technical Guide for the Investigation of Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of UBP310, a selective antagonist for GluK1 and GluK3-containing kainate receptors. It is designed to serve as a technical resource, offering detailed pharmacological data, experimental protocols, and conceptual diagrams to facilitate the use of this compound in the study of neuronal circuits and for the development of novel therapeutics.

Introduction to this compound

This compound, chemically known as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective competitive antagonist of the kainate receptor family, a subtype of ionotropic glutamate receptors (iGluRs). Kainate receptors are critical modulators of synaptic transmission and neuronal excitability throughout the central nervous system.[1] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and Parkinson's disease.[1][2][3]

This compound's high selectivity for GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits makes it an invaluable pharmacological tool for dissecting the specific roles of these subunits in neuronal signaling.[4] Unlike broader spectrum antagonists, this compound allows for the targeted inhibition of specific kainate receptor populations, enabling a more precise understanding of their contribution to synaptic plasticity, network oscillations, and excitotoxicity.

Mechanism of Action and Selectivity

This compound exerts its antagonist effect by binding to the ligand-binding domain (LBD) of GluK1 and GluK3 subunits, preventing the conformational changes necessary for ion channel opening upon glutamate binding. A key feature of this compound is its remarkable selectivity. It displays a 12,700-fold higher preference for GluK1 over GluK2 (formerly GluR6). Furthermore, it shows no significant activity at AMPA or NMDA receptors at concentrations up to 10 μM, ensuring that its effects are specific to the kainate receptor system.

While this compound is a potent antagonist at homomeric GluK1 and GluK3 receptors, its effects on heteromeric receptors are more complex. For instance, at heteromeric GluK1/GluK2 receptors, this compound can reduce desensitization, highlighting its utility in studying the gating mechanisms of different receptor combinations.

Quantitative Pharmacological Data

The affinity and potency of this compound have been characterized across various preparations using different experimental techniques. The data below is compiled from functional assays and radioligand binding studies.

Table 1: Antagonist Potency of this compound at Kainate Receptors

| Receptor/Preparation | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Recombinant human GluK1 | Functional Assay | IC₅₀ | 130 nM | |

| Recombinant human GluK3 | Electrophysiology | IC₅₀ | 23 nM |

| Rat Dorsal Root | Depression of Kainate Response | Apparent KD | 18 ± 4 nM | |

Table 2: Binding Affinity of [³H]this compound to Recombinant Kainate Receptors

| Receptor Subunit | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Recombinant human GluK1 | Saturation Binding Assay | KD | 21 ± 7 nM | |

| Recombinant human GluK3 | Saturation Binding Assay | KD | 0.65 ± 0.19 µM |

| Recombinant human GluK2 | Binding Assay | Specific Binding | Negligible | |

Table 3: Inhibition Constants (Ki) of Various Ligands at GluK1 Receptors (determined by competition with [³H]this compound)

| Competing Ligand | Parameter | Value (nM) | Reference |

|---|---|---|---|

| This compound | Ki | 46.7 ± 14.8 | |

| ACET | Ki | 48.5 ± 8.2 | |

| UBP304 | Ki | 230 ± 70 | |

| Kainate | Ki | 530 ± 100 | |

| UBP302 | Ki | 2020 ± 580 |

| NBQX | Ki | 29800 ± 14560 | |

Application in Studying Neuronal Circuits

This compound is instrumental in elucidating the role of GluK1- and GluK3-containing kainate receptors, which are known to act as modulators of synaptic networks. These receptors can be located both pre- and postsynaptically, where they can facilitate or depress neurotransmitter release or mediate a slow excitatory postsynaptic current (EPSC), respectively.

By selectively blocking these receptors, this compound allows researchers to isolate their contribution to synaptic integration and plasticity. For example, studies have used this compound to demonstrate the role of postsynaptic kainate receptors in the hippocampus, showing that their blockade significantly reduces sustained depolarization during repetitive synaptic activity.

References

- 1. multichannelsystems.com [multichannelsystems.com]

- 2. Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Rat Organotypic Hippocampal Slice Cultures Using the Membrane-Interface Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

UBP310 Electrophysiology Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP310 is a potent and selective antagonist of kainate receptors containing the GluK1 subunit.[1] It also exhibits activity at homomeric GluK3 receptors.[1] With high selectivity for GluK1 over GluK2 subunits, this compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors.[1] These receptors are ligand-gated ion channels that mediate excitatory neurotransmission and are implicated in various neurological disorders, making them a key target for drug development.

This document provides detailed application notes and electrophysiology protocols for the use of this compound in studying kainate receptor function.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity on kainate receptors.

| Parameter | Value | Receptor Subunit(s) | Preparation | Reference |

| IC50 | 130 nM | GluK1 (formerly GluR5) | Recombinant | |

| IC50 | 23 nM | Homomeric GluK3 | Recombinant | |

| Apparent KD | 18 ± 4 nM | Kainate responses | Dorsal root | |

| Binding KD | 21 ± 7 nM | GluK1 | Recombinant human KARs | |

| Binding KD | 0.65 ± 0.19 µM | GluK3 | Recombinant human KARs | |

| Selectivity | 12,700-fold | GluK1 over GluK2 | Recombinant |

Signaling Pathway

This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. By blocking glutamate binding, this compound prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization. In heteromeric receptors, such as GluK1/GluK2, this compound's selective antagonism of the GluK1 subunit can lead to a reduction in receptor desensitization.

Electrophysiology Protocol: Whole-Cell Patch-Clamp Recording

This protocol is designed for recording kainate receptor-mediated currents from transfected HEK293 cells or cultured neurons.

Cell Preparation

-

For transfected HEK293 cells:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the desired kainate receptor subunits (e.g., GluK1 and GluK2) using a suitable transfection reagent.

-

Plate cells onto glass coverslips 12-24 hours before recording.

-

-

For cultured neurons:

-

Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) on glass coverslips.

-

Allow neurons to mature for at least 14 days in vitro before recording.

-

Solutions

-

External Solution (aCSF):

-

126 mM NaCl

-

3 mM KCl

-

2 mM MgSO4

-

2 mM CaCl2

-

1.25 mM NaH2PO4

-

26.4 mM NaHCO3

-

10 mM Glucose

-

Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm. Bubble with 95% O2 / 5% CO2.

-

-

Internal Solution:

-

115 mM K-Gluconate

-

4 mM NaCl

-

0.3 mM GTP-Na

-

2 mM ATP-Mg

-

40 mM HEPES

-

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

-

This compound Stock Solution:

-

Prepare a 10-20 mM stock solution of this compound in DMSO. Store at -20°C.

-

Dilute the stock solution in the external solution to the desired final concentration (e.g., 100 nM - 10 µM) on the day of the experiment.

-

Recording Parameters

-

Electrode Resistance: 3-7 MΩ when filled with internal solution.

-

Seal Resistance: >1 GΩ.

-

Holding Potential: -60 mV to -70 mV for recording excitatory postsynaptic currents (EPSCs).

-

Data Acquisition:

-

Sample at 10-20 kHz.

-

Filter at 2-5 kHz.

-

Experimental Procedure

-

Place the coverslip with cells in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Allow the cell to stabilize for 5-10 minutes.

-

Obtain a baseline recording of spontaneous or evoked kainate receptor-mediated currents. For evoked currents, apply a brief pulse of glutamate (e.g., 1 mM for 1-2 ms) using a fast perfusion system.

-

Bath-apply the desired concentration of this compound in the external solution for 5-10 minutes.

-

Record currents in the presence of this compound.

-

To assess the effect on desensitization, apply a prolonged pulse of glutamate (e.g., 3 mM for 250 ms) in the absence and presence of this compound.

-

Wash out this compound by perfusing with the external solution for 10-15 minutes and record recovery.

Experimental Workflow

Data Analysis

-

Current Amplitude: Measure the peak amplitude of the inward current in response to glutamate application. Calculate the percentage of inhibition by this compound.

-

Desensitization: Fit the decay of the current during prolonged glutamate application to a single or double exponential function to determine the desensitization time constant (τ_des). Compare τ_des in the absence and presence of this compound.

-

Dose-Response: To determine the IC50 of this compound, apply a range of concentrations and plot the percentage of inhibition against the log of the concentration. Fit the data with a sigmoidal dose-response curve.

Troubleshooting

-

No effect of this compound:

-

Confirm the expression of GluK1-containing receptors in your cell preparation.

-

Verify the concentration and integrity of the this compound stock solution.

-

Ensure adequate perfusion and time for the drug to reach the cell.

-

-

Unstable recording:

-

Check the quality of the gigaohm seal.

-

Ensure the health of the cells.

-

Verify the osmolarity and pH of the recording solutions.

-

-

High series resistance:

-

Use a larger pipette tip (lower resistance).

-

Monitor and compensate for series resistance throughout the experiment.

-

By following these protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of GluK1-containing kainate receptors in cellular and synaptic physiology.

References

Application Notes and Protocols for UBP310 in Brain Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1][2] It exhibits high selectivity for KARs containing the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits.[2][3] Specifically, this compound displays a 12,700-fold selectivity for GluK1 over GluK2 (formerly GluR6).[4] This selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of GluK1- and GluK3-containing KARs in synaptic transmission and plasticity. In brain slice preparations, this compound is utilized to investigate the contribution of these specific KAR subunits to synaptic processes such as long-term potentiation (LTP) and long-term depression (LTD), as well as their involvement in pathological conditions like epilepsy and neurodegenerative diseases.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of GluK1- and GluK3-containing KARs. By blocking the activation of these receptors, this compound prevents the influx of ions (primarily Na+ and Ca2+) that would normally occur upon glutamate binding. This inhibitory action allows researchers to isolate and study the physiological and pathophysiological functions mediated by these specific KAR subunits. Notably, sustained activation of GluK2-containing KARs has been shown to induce long-term depression of AMPA receptors (KAR-LTD AMPAR), a process that is blocked by the ionotropic KAR inhibitor this compound, indicating that KAR channel activity is required for this form of plasticity.

Data Presentation

This compound Properties and Selectivity

| Property | Value | Reference |

| Chemical Name | (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione | |

| Molecular Weight | 353.35 g/mol | |

| Solubility | Soluble to 20 mM in DMSO | |

| Purity | ≥98% | |

| Storage | Store at +4°C | |

| IC50 (GluK1) | 130 nM | |

| Selectivity | 12,700-fold for GluK1 over GluK2 |

Recommended Concentrations for Brain Slice Experiments

| Application | Concentration Range | Notes | Reference |

| General KAR Antagonism | 1-10 µM | Effective for blocking postsynaptic KARs at mossy fiber-CA3 synapses. | |

| Induction of KAR-LTD AMPAR | 10 µM | Used to block the ionotropic activity of KARs, leading to AMPAR endocytosis and LTD. | |

| Neuroprotection Studies | 5-10 µM | Shown to be effective in models of Parkinson's disease. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the required amount of this compound in high-quality, anhydrous DMSO to a final concentration of 10-20 mM.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in artificial cerebrospinal fluid (aCSF) to the desired final working concentration. Ensure the final concentration of DMSO in the aCSF is low (typically <0.1%) to avoid solvent effects on neuronal activity.

Acute Brain Slice Preparation (Hippocampus)

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2.

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution. Cut the brain into 300-400 µm thick coronal or sagittal slices using a vibratome.

-

Recovery: Transfer the slices to a holding chamber containing aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, and 2.5 CaCl2) saturated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Electrophysiological Recordings and this compound Application

-

Slice Transfer: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Electrode Placement: Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1 recordings or mossy fibers for CA3 recordings) and a recording electrode in the corresponding dendritic field to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable baseline recording of synaptic responses for at least 20-30 minutes, apply this compound to the perfusion bath at the desired final concentration.

-

This compound Incubation: Perfuse the slice with the this compound-containing aCSF for a sufficient period (typically 20-30 minutes) to ensure complete equilibration of the drug in the tissue before inducing synaptic plasticity.

Induction of Long-Term Potentiation (LTP)

-

High-Frequency Stimulation (HFS): After this compound incubation, deliver a high-frequency stimulation protocol to the afferent pathway. A common protocol for inducing LTP in the CA1 region is theta-burst stimulation (TBS), consisting of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms).

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

Induction of Long-Term Depression (LTD)

-

Low-Frequency Stimulation (LFS): To induce LTD, apply a prolonged period of low-frequency stimulation to the afferent pathway. A typical LFS protocol consists of 900 pulses delivered at 1 Hz.

-

Post-LFS Recording: Following the LFS protocol, continue to record fEPSPs for at least 60 minutes to evaluate the induction and maintenance of LTD.

Visualizations

References

- 1. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate receptors GluK1 and GluK2 differentially regulate synapse morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

UBP310 In Vivo Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP310 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. It exhibits high selectivity for GluK1 and GluK3 subunits.[1] Due to its ability to modulate glutamatergic neurotransmission, this compound has emerged as a valuable research tool for investigating the physiological and pathological roles of kainate receptors. Notably, in vivo studies have demonstrated its neuroprotective effects in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent.[2][3]

These application notes provide a comprehensive guide for the in vivo administration of this compound, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Data Presentation

Currently, detailed pharmacokinetic and dose-response data for this compound in vivo are not extensively available in publicly accessible literature. The following table summarizes the available qualitative and quantitative information derived from a key study investigating its neuroprotective effects in a mouse model of Parkinson's disease.

| Parameter | Species | Model | Administration Route | Dose | Observed Effect | Citation |

| Neuroprotection | Mouse | MPTP-induced Parkinson's Disease Model | Intraperitoneal (i.p.) | Not explicitly stated ("chronic administration") | Significantly increased survival of dopaminergic and total neuron populations in the substantia nigra pars compacta. | [2][3] |

| Downstream Target Engagement | Mouse | Wild-type and parkinQ311X | Intraperitoneal (i.p.) | 20 mg/kg (acute dose) | Time-dependent decrease in GluK2 kainate receptor subunit levels in the brain, observed 8 hours after treatment. |

Experimental Protocols

The following protocols are based on established methodologies for in vivo compound administration in mice and specific details from studies utilizing this compound. These should be adapted and optimized for specific experimental needs.

Protocol 1: Acute Intraperitoneal (i.p.) Administration in Mice

This protocol is suitable for studying the acute effects of this compound on target engagement and downstream signaling pathways.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or 20% DMSO in saline)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol

-

Animal scale

-

Appropriate mouse strain (e.g., C57BL/6)

Procedure:

-

Preparation of this compound Solution:

-

This compound is soluble in DMSO. For a 20 mg/kg dose in a 25g mouse, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with sterile saline to the final desired concentration, ensuring the final DMSO concentration is non-toxic (typically ≤10%).

-

For example, to prepare a 2 mg/mL solution, dissolve 2 mg of this compound in 100 µL of DMSO, then add 900 µL of sterile saline.

-

Always prepare the solution fresh on the day of the experiment.

-

-

Animal Handling and Dosing:

-

Weigh the mouse accurately to calculate the precise injection volume.

-

Restrain the mouse securely by scruffing the neck to expose the abdomen.

-

Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.

-

Gently inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Protocol 2: Chronic Intraperitoneal (i.p.) Administration in a Mouse Model of Parkinson's Disease

This protocol is designed to assess the long-term neuroprotective effects of this compound. The exact dosing regimen for "chronic administration" as cited in the literature is not specified, so the following is a representative protocol that should be optimized.

Materials:

-

Same as Protocol 1.

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for inducing the Parkinson's disease model (handle with extreme caution in a certified chemical fume hood).

Procedure:

-

Induction of Parkinson's Disease Model (if applicable):

-

Follow a validated protocol for MPTP administration to induce dopaminergic neurodegeneration. This typically involves multiple i.p. injections of MPTP over a specific period.

-

-

This compound Administration:

-

Based on the goal of "chronic administration," a daily injection schedule is a common approach.

-

Dose: While not explicitly stated for the chronic study, the acute dose of 20 mg/kg can be used as a starting point for dose-finding studies. Doses in the range of 5-20 mg/kg/day are often used for chronic in vivo studies of small molecule antagonists.

-

Frequency: Administer this compound via i.p. injection once daily.

-

Duration: The administration period should align with the experimental timeline, for example, starting before or after MPTP induction and continuing for several days or weeks. In the study by Stayte et al. (2020), the effects were observed after the establishment of the MPTP model, suggesting a post-treatment regimen.

-

Control Group: Administer the vehicle solution to a control group of animals following the same injection schedule.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals' health and body weight regularly.

-

At the end of the treatment period, perform behavioral tests to assess motor function.

-

Collect brain tissue for histological and biochemical analyses (e.g., immunohistochemistry for tyrosine hydroxylase to quantify dopaminergic neurons, HPLC for dopamine levels).

-

Visualizations

Signaling Pathway

Caption: this compound antagonizes kainate receptors, blocking glutamate binding.

Experimental Workflow

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UBP310 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of UBP310 for various cell culture applications. This compound is a selective antagonist of kainate receptors, specifically targeting GluK1 and GluK3 subunits. Understanding its effects on cell viability and signaling is crucial for its use in research and drug development.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. It exhibits high selectivity for GluK1 (also known as GluR5) and, to a lesser extent, GluK3 (or GluR7) subunits. It does not show significant activity at GluK2, AMPA, or NMDA receptors. By blocking the activation of GluK1 and GluK3-containing kainate receptors, this compound can modulate excitatory neurotransmission and other cellular processes regulated by these receptors. In neuronal contexts, this antagonism can be neuroprotective. For instance, in animal models of Parkinson's disease, this compound has been shown to increase the survival of dopaminergic neurons.

Quantitative Data Summary

| Parameter | Receptor/Cell Line | Concentration/Value | Reference |

| Binding Affinity (KD) | Recombinant human GluK1 (in HEK293 cells) | 21 ± 7 nM | [1] |

| Recombinant human GluK3 (in HEK293 cells) | 0.65 ± 0.19 µM | [1] | |

| Antagonist Activity (IC50) | GluK1 (formerly GLUK5) | 130 nM | [2] |

| Neuroprotection | Acute MPTP mouse model of Parkinson's disease | Not specified for cell culture | [3] |

Note: Researchers should perform a dose-response curve for their specific cell line and assay to determine the optimal concentration.

Experimental Protocols

General Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability and proliferation of adherent or suspension cell cultures.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

For suspension cells, seed cells at a density of 20,000-50,000 cells/well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

-

-

This compound Treatment:

-

Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is from 0.1 nM to 100 µM. It is crucial to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Neuroprotection Assay in Primary Neuronal Cultures

This protocol is designed to assess the potential neuroprotective effects of this compound against a neurotoxic insult.

Materials:

-

Primary neuronal culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound

-

Neurotoxin (e.g., glutamate, rotenone, or MPP+)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)

-

Fluorescence microscope

Protocol:

-

Neuron Culture:

-

Plate primary neurons on coated coverslips or in multi-well plates at an appropriate density.

-

Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.

-

-

This compound Pre-treatment:

-

Prepare dilutions of this compound in the neuronal culture medium. A suggested starting range is 10 nM to 10 µM.

-

Replace the existing medium with the this compound-containing medium or a vehicle control.

-

Incubate for 1-2 hours.

-

-

Neurotoxin Challenge:

-

Add the chosen neurotoxin to the wells at a pre-determined toxic concentration.

-

Incubate for the required duration to induce neuronal cell death (this will vary depending on the toxin).

-

-

Assessment of Neuroprotection:

-

LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death according to the manufacturer's instructions.

-

Live/Dead Staining: Stain the cells with a live/dead staining kit and visualize using a fluorescence microscope. Quantify the percentage of live and dead cells in multiple fields of view for each condition.

-

-

Data Analysis:

-

Compare the extent of cell death in the this compound-treated groups to the group treated with the neurotoxin alone.

-

A significant reduction in cell death in the presence of this compound indicates a neuroprotective effect.

-

Signaling Pathways and Visualizations

This compound's primary targets, the kainate receptors GluK1 and GluK3, are involved in complex signaling cascades. While their ionotropic function (ion channel activity) is well-established, they also exhibit metabotropic (G-protein coupled) signaling.

GluK1 Signaling Pathway